Cas no 2228576-75-6 (2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene)

2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene is a synthetic compound with distinct aromatic properties. It offers a unique combination of halogen and functional groups, providing enhanced reactivity and selectivity in various chemical transformations. This compound is suitable for organic synthesis, particularly in the construction of complex molecular frameworks.
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene structure
2228576-75-6 structure
商品名:2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
CAS番号:2228576-75-6
MF:C10H9BrF2O
メガワット:263.078669309616
CID:6443095
PubChem ID:165639029

2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
    • 2228576-75-6
    • EN300-1936213
    • インチ: 1S/C10H9BrF2O/c1-6(5-11)10-8(13)3-7(12)4-9(10)14-2/h3-4H,1,5H2,2H3
    • InChIKey: UDPKTIYMCXGLOU-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C(=CC(=CC=1OC)F)F

計算された属性

  • せいみつぶんしりょう: 261.98048g/mol
  • どういたいしつりょう: 261.98048g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 9.2Ų

2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936213-0.25g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
0.25g
$933.0 2023-09-17
Enamine
EN300-1936213-2.5g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
2.5g
$1988.0 2023-09-17
Enamine
EN300-1936213-5.0g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
5g
$2940.0 2023-06-02
Enamine
EN300-1936213-0.5g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
0.5g
$974.0 2023-09-17
Enamine
EN300-1936213-1.0g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
1g
$1014.0 2023-06-02
Enamine
EN300-1936213-5g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
5g
$2940.0 2023-09-17
Enamine
EN300-1936213-10g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
10g
$4360.0 2023-09-17
Enamine
EN300-1936213-10.0g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
10g
$4360.0 2023-06-02
Enamine
EN300-1936213-0.1g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
0.1g
$892.0 2023-09-17
Enamine
EN300-1936213-0.05g
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2228576-75-6
0.05g
$851.0 2023-09-17

2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene 関連文献

2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzeneに関する追加情報

Introduction to 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene (CAS No. 2228576-75-6)

2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene, identified by its CAS number 2228576-75-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a bromopropene side chain and a difluorobenzene core, exhibits unique structural and chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The presence of both fluoro and methoxy substituents enhances its pharmacological potential by influencing metabolic stability, lipophilicity, and binding affinity to biological targets.

The compound’s structure is characterized by a benzene ring substituted with a bromoprop-1-enyl group at the 2-position, a difluoro group at the 1 and 5 positions, and a methoxy group at the 3-position. This arrangement creates a highly functionalized molecule with potential applications in drug discovery. The bromopropene moiety introduces reactivity that can be exploited in cross-coupling reactions, enabling further derivatization to create more complex structures. Meanwhile, the difluorobenzene core is known for its ability to modulate pharmacokinetic properties, such as improving metabolic resistance and enhancing binding interactions with enzymes and receptors.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The introduction of fluorine atoms into a molecular framework can significantly alter its electronic properties, leading to improved pharmacological profiles. For instance, fluoro-substituted compounds often exhibit increased binding affinity due to stronger hydrogen bonding interactions and better fit within the active sites of biological targets. In the case of 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene, the dual presence of fluorine atoms at the 1 and 5 positions of the benzene ring may contribute to enhanced stability against metabolic degradation, a critical factor in drug longevity.

The methoxy group at the 3-position of the benzene ring further enriches the compound’s chemical space. Methoxy substitution is commonly employed in drug development to improve solubility, reduce lipophilicity when necessary, and enhance binding interactions with specific biological targets. This modification can also influence the compound’s electronic distribution, affecting its reactivity and interaction with enzymes or receptors. The combination of these functional groups makes 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene a versatile intermediate for synthesizing more complex molecules with tailored pharmacological properties.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for therapeutic targets. The structural features of 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene suggest that it could be used as a building block for creating inhibitors targeting enzymes involved in cancer metabolism or inflammatory pathways. For example, fluorinated aromatic compounds have shown promise in inhibiting kinases and other enzymes that play pivotal roles in disease progression. The reactivity introduced by the bromopropene group allows for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the attachment of additional pharmacophores or bioisosteres to optimize potency and selectivity.

Recent studies have demonstrated that structurally similar compounds containing fluoroaromatic moieties exhibit remarkable efficacy in preclinical models. These findings underscore the importance of fluorine substitution in enhancing drug-like properties such as bioavailability, metabolic stability, and target engagement. The compound’s unique combination of substituents positions it as a promising candidate for further investigation in medicinal chemistry. Researchers are exploring its potential as an intermediate for synthesizing novel therapeutics aimed at addressing unmet medical needs.

The synthetic accessibility of 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene also contributes to its appeal in drug discovery programs. The presence of a reactive double bond in the bromopropene side chain facilitates modifications through various organic transformations, including Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig coupling. These reactions enable chemists to attach diverse functional groups or heterocyclic structures to the benzene core or side chain, expanding the chemical space available for generating novel drug candidates.

In conclusion,2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene (CAS No. 2228576-75-6) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups—namely,bromopropene, difluorobenzene, and methoxy—makes it an attractive scaffold for developing next-generation therapeutic agents. Ongoing research into fluorinated aromatic compounds continues to uncover new opportunities for treating various diseases by leveraging their enhanced pharmacological properties. As synthetic methodologies advance and our understanding of molecular interactions deepens,this compound is poised to play an important role in future drug discovery efforts.

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